molecular formula C19H20ClNO3 B4648019 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine

1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine

Cat. No. B4648019
M. Wt: 345.8 g/mol
InChI Key: GQYIXXGFAUIWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, including cholinesterases and acetylcholinesterases.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine has various biochemical and physiological effects. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine in lab experiments include its ease of synthesis, its potential applications in medicinal chemistry and drug discovery, and its ability to exhibit various biochemical and physiological effects. However, its limitations include its potential toxicity, its limited solubility in certain solvents, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine. These include further studies to understand its mechanism of action, the synthesis of analogs with improved properties, and the evaluation of its potential applications in various fields, including materials science and drug delivery systems.
Conclusion:
In conclusion, 1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine is a chemical compound with potential applications in various fields of scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and properties.

Scientific Research Applications

1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine has found potential applications in scientific research, including medicinal chemistry, drug discovery, and materials science. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents and anti-inflammatory agents.

properties

IUPAC Name

(3-chloro-5-methoxy-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-17-12-15(19(22)21-9-5-6-10-21)11-16(20)18(17)24-13-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYIXXGFAUIWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N2CCCC2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.